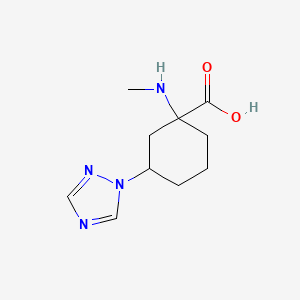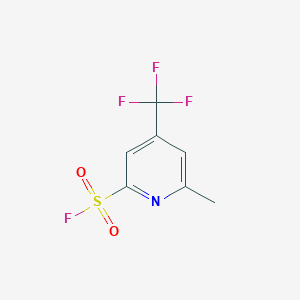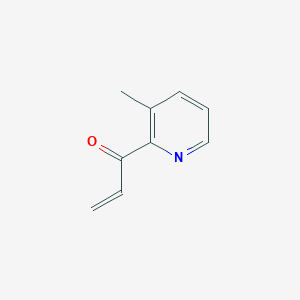
1-(3-Methylpyridin-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylpyridin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring a methyl group at the 3-position and a prop-2-en-1-one group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Methylpyridin-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the condensation of 3-methylpyridine with an appropriate aldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Example Reaction:
Reactants: 3-methylpyridine and acrolein
Conditions: Basic conditions, such as sodium hydroxide in ethanol
Procedure: The reactants are mixed and heated under reflux, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
化学反应分析
Types of Reactions
1-(3-Methylpyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the prop-2-en-1-one moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives, amines, or thiol-substituted compounds.
科学研究应用
1-(3-Methylpyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 1-(3-Methylpyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its precise mechanism.
相似化合物的比较
Similar Compounds
- 1-(3-Methylpyridin-2-yl)propan-1-one
- 1-(3-Methylpyridin-2-yl)propan-2-one
- 1-(3-Methylpyridin-2-yl)butan-1-one
Uniqueness
1-(3-Methylpyridin-2-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of a prop-2-en-1-one group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
1-(3-methylpyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-3-8(11)9-7(2)5-4-6-10-9/h3-6H,1H2,2H3 |
InChI 键 |
XANJHICJCWFKGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


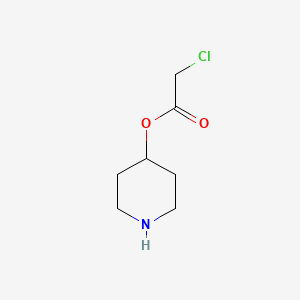
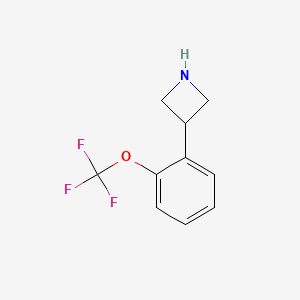
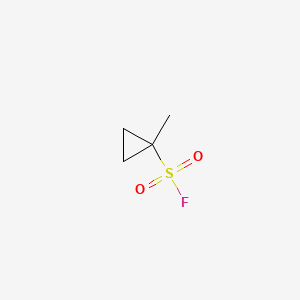
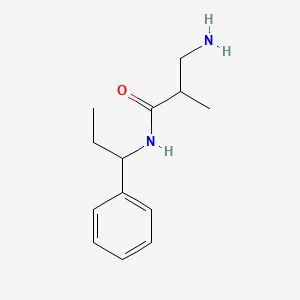
![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
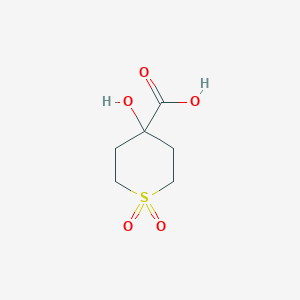
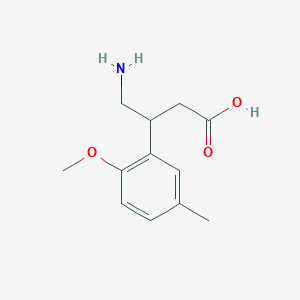
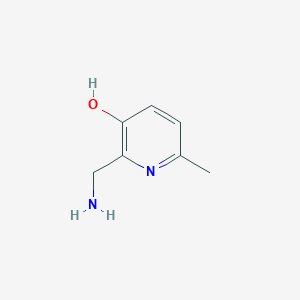
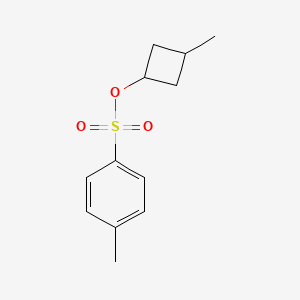
![2-[3-(Trifluoromethoxy)phenyl]propanal](/img/structure/B13557553.png)
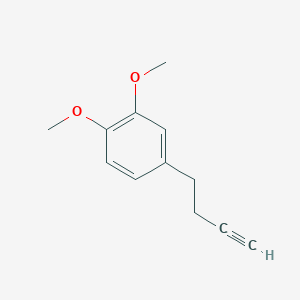
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
